Pinoresinol diglucoside (PDG) is a natural organic compound classified as a lignan glycoside. It exists as two enantiomers, (+)-pinoresinol diglucoside and (-)-pinoresinol diglucoside. PDG is primarily found in the bark of the Eucommia ulmoides tree [, ], a plant used in traditional Chinese medicine. It is also found in other plant species, including Forsythia suspensa, Clematis aethusifolia, and Isatis indigotica [, ]. PDG has garnered significant attention in scientific research due to its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties [, , ]. Research exploring its potential in various medical applications, such as the treatment of osteoporosis, cardiovascular diseases, and Alzheimer's disease, is ongoing [, , , ].
Recent research has explored alternative approaches for PDG production using microbial bioconversion. This approach utilizes microorganisms, such as the fungal strain Phomopsis sp. XP-8, to produce PDG from various substrates [, , , ]. This method offers several advantages over plant extraction, including:
Pinoresinol diglucoside is predominantly found in several plant species, including flaxseed, sesame seeds, and various types of wood. It can also be produced by certain fungi, particularly the endophytic fungus Phomopsis sp. XP-8, which has been studied for its ability to synthesize this compound efficiently from substrates like glucose and other phenolic precursors .
Pinoresinol diglucoside belongs to the class of lignans and is characterized by its glycosidic structure, which consists of two glucose molecules attached to a pinoresinol backbone. This classification highlights its role in both plant metabolism and potential therapeutic applications.
The synthesis of pinoresinol diglucoside can be achieved through various methods, including:
The efficiency of microbial synthesis is often compared with traditional plant extraction methods, highlighting advantages such as reduced costs and improved yields due to controlled fermentation conditions .
The molecular structure of pinoresinol diglucoside can be represented as follows:
The structure consists of two glucose units linked to a pinoresinol core, which itself is formed by the dimerization of coniferyl alcohol through oxidative coupling.
Crystallographic data and spectroscopic analyses (such as NMR and mass spectrometry) have been utilized to confirm the structure of pinoresinol diglucoside, providing insights into its stereochemistry and functional groups.
Pinoresinol diglucoside undergoes several chemical reactions relevant to its biosynthesis and potential applications:
The enzymatic processes involved in these reactions are catalyzed by specific enzymes within the fungal cells that facilitate substrate conversion with high specificity and efficiency.
The mechanism by which pinoresinol diglucoside exerts its biological effects is primarily attributed to its antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells, potentially protecting against various diseases such as cancer and cardiovascular disorders.
Studies have indicated that lignans like pinoresinol diglucoside may modulate signaling pathways associated with inflammation and apoptosis, contributing to their therapeutic effects .
Relevant analyses include thermal stability tests and solubility assessments under varying pH conditions.
Pinoresinol diglucoside has several applications in scientific research and potential therapeutic contexts:
Research continues into optimizing production methods and exploring new applications for pinoresinol diglucoside across various fields .
Pinoresinol diglucoside (PDG), a prominent lignan glycoside found in Eucommia ulmoides Oliv. (Duzhong), exhibits complex pharmacokinetic behavior and undergoes extensive biotransformation. This section details its absorption dynamics, microbial metabolism, and analytical quantification approaches.
PDG demonstrates significant solubility (>100 μM in PBS pH 7.4) but faces substantial absorption challenges due to its glycosylated structure. Comparative preclinical studies in Sprague-Dawley rats reveal stark differences between PDG and its aglycone, pinoresinol (PINL). The effective permeability coefficient (Peff) measured via the Parallel Artificial Membrane Permeability Assay (PAMPA) shows PINL has significantly higher intestinal permeability than PDG (p < 0.05) [1] [3]. This permeability disadvantage directly impacts PDG's systemic exposure, evidenced by an extremely low oral bioavailability of approximately 2.5% in rats [5].
Plasma protein binding further influences PDG's distribution. Binding assays show PDG exhibits moderate binding in human plasma (average binding rate 45.21%), substantially lower than PINL (89.03%) [1]. This difference in protein affinity contributes to PDG's faster plasma elimination and higher cumulative urinary excretion compared to PINL. Metabolic stability studies using human liver microsomes reveal both compounds exhibit slow metabolism, with PDG having a half-life (t1/2) of 1004.8 minutes versus PINL's 1509.5 minutes [1] [6]. This suggests glucosylation reduces metabolic stability while simultaneously enhancing elimination via renal excretion.
Table 1: Comparative ADME Properties of PDG and Pinoresinol (PINL) in Preclinical Models
Parameter | PDG | PINL | Significance |
---|---|---|---|
Solubility (PBS pH 7.4) | >100 μM | >100 μM | Comparable |
PAMPA Permeability | Lower Peff | Higher Peff | p < 0.05 |
Plasma Protein Binding | 45.21% (Human plasma) | 89.03% (Human plasma) | Significant difference |
Metabolic Stability (t₁/₂ in HLM) | 1004.8 min | 1509.5 min | PINL more stable |
Urinary Excretion | Higher cumulative excretion | Lower cumulative excretion | PDG eliminated faster |
Oral Bioavailability | ~2.5% | Not reported (Higher than PDG) | PDG bioavailability low |
PDG undergoes extensive microbial metabolism in the human gastrointestinal tract, a process crucial for activating its biological effects. Anaerobic incubation of PDG with human fecal suspensions generates at least 15 metabolites, forming a complex metabolic cascade [4] [7] [10]. The initial step involves deglycosylation to yield (+)-pinoresinol (PINL). This aglycone is subsequently transformed by specific gut bacteria into (+)-lariciresinol and then (-)-secoisolariciresinol. Further reduction and demethylation steps produce intermediates like (-)-3-(3", 4"-dihydroxybenzyl)-2-(4'-hydroxy-3'-methoxybenzyl)butane-1, 4-diol, eventually leading to the key mammalian lignans (-)-enterodiol and (-)-enterolactone [4] [10].
A critical bacterial strain responsible for the conversion of (+)-pinoresinol to (+)-lariciresinol was isolated from human fecal microbiota and identified as Enterococcus faecalis strain PDG-1 [4] [7]. This strain specifically catalyzes the reduction of the furanofuran ring of PINL, initiating its transformation toward secoisolariciresinol. The complete biotransformation pathway requires a consortium of bacteria, as no single strain catalyzes all steps from PDG to enterolignans. Time-course experiments confirm this sequential metabolism, with PDG levels decreasing rapidly, followed by transient accumulation of PINL and lariciresinol, and the eventual appearance of secoisolariciresinol, enterodiol, and enterolactone [4] [10]. This microbial metabolism significantly influences PDG's bioavailability and is essential for its systemic biological activity, as the resulting enterolignans exhibit higher absorption and estrogenic/antioxidant properties compared to the parent glycoside.
Table 2: Key Biotransformation Steps of PDG by Human Gut Microbiota
Metabolic Step | Key Metabolite Produced | Significance |
---|---|---|
Initial Deglycosylation | (+)-Pinoresinol (PINL) | Activation of lipophilic aglycone |
Reduction (Strain PDG-1) | (+)-Lariciresinol | Catalyzed by E. faecalis PDG-1 |
Further Reduction | (-)-Secoisolariciresinol | Formation of dibenzylbutanediol structure |
Demethylation/Dehydroxylation | Diverse diol intermediates | Increased structural diversity |
Final Reduction/Dearomatization | (-)-Enterodiol | Key mammalian lignan (ED) |
Lactonization | (-)-Enterolactone (EL) | Key mammalian lignan with high activity |
Accurate quantification of PDG in biological matrices, particularly plasma, is essential for pharmacokinetic studies. A validated sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been developed for this purpose [5]. The method employs a simple protein precipitation step using acetonitrile for sample preparation. Chromatographic separation utilizes a reversed-phase ZORBAX SB C18 analytical column (4.6 mm × 150 mm, 5 μm) with an isocratic mobile phase consisting of 10 mM ammonium acetate, methanol, and acetic acid (50:50:0.15, v/v/v). Detection operates under positive electrospray ionization (ESI+) in Selected Reaction Monitoring (SRM) mode. The transition monitored for PDG is m/z 681→519, and for the internal standard (not specified in detail in the abstract) a relevant transition is monitored at a retention time of 2.65 min versus 2.87 min for PDG [5].
This method demonstrates excellent performance characteristics:
This validated LC-MS/MS method was successfully applied to characterize the pharmacokinetic profile of PDG in rats following intravenous and oral administration, unequivocally confirming its low systemic bioavailability (2.5%) and providing reliable data on its clearance, volume of distribution, and elimination half-life [5]. The robustness and sensitivity of this method make it indispensable for future preclinical and clinical pharmacokinetic investigations of PDG.
Table 3: Validation Parameters of the LC-MS/MS Method for PDG Quantification in Rat Plasma
Validation Parameter | Result | Acceptance Criteria |
---|---|---|
Linear Range | 1.00 – 3000 ng/mL | R² ≥ 0.99 |
LLOQ | 1.00 ng/mL | Precision ≤20%, Accuracy ±20% |
Intra-batch Precision | RSD < 8.9% | Typically ≤15% (≤20% at LLOQ) |
Inter-batch Precision | RSD < 2.0% | Typically ≤15% (≤20% at LLOQ) |
Intra-batch Accuracy | RE: -3.9% to 7.3% | Typically ±15% (±20% at LLOQ) |
Inter-batch Accuracy | RE: Within -3.9% to 7.3% | Typically ±15% (±20% at LLOQ) |
Retention Time | 2.87 min (PDG), ~2.65 min (IS) | Adequate separation |
Run Time | 3.4 min/sample | Efficient for high throughput |
Extraction Recovery | Implied acceptable (via precision/accuracy) | Consistent and reproducible |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7